Home > Products > Screening Compounds P33647 > KRAS G12C inhibitor 46
KRAS G12C inhibitor 46 -

KRAS G12C inhibitor 46

Catalog Number: EVT-12532056
CAS Number:
Molecular Formula: C32H33F2N7O2
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 46 refers to a small molecule designed to selectively inhibit the KRAS G12C mutant, a common mutation found in various cancers, particularly non-small cell lung cancer. The G12C mutation involves a substitution of glycine with cysteine at position 12 of the KRAS protein, leading to constitutive activation of downstream signaling pathways that promote tumor growth and survival. Inhibitors targeting this mutation aim to block its activity, providing a therapeutic avenue for patients with KRAS G12C-driven tumors.

The development of KRAS G12C inhibitors has gained momentum in recent years, with several compounds entering clinical trials. Among these, KRAS G12C inhibitor 46, also known as adagrasib, has demonstrated promising results in preclinical and clinical settings, showcasing its potential as an effective treatment option for patients harboring this specific mutation .

Source and Classification

KRAS G12C inhibitor 46 is classified as a covalent inhibitor, meaning it forms a stable bond with the cysteine residue at position 12 of the KRAS protein. This binding effectively locks the protein in an inactive GDP-bound state, preventing its activation and subsequent signaling through pathways such as MAPK and PI3K . The compound is part of a broader category of targeted therapies aimed at specific genetic alterations in cancer cells.

Synthesis Analysis

The synthesis of KRAS G12C inhibitor 46 involves several key steps:

  1. Design and Screening: Initial compound design utilizes structure-based drug design principles, focusing on the unique binding pocket created by the G12C mutation. High-throughput screening of compound libraries identifies potential candidates that exhibit selective binding to the mutant form of KRAS.
  2. Chemical Synthesis: The synthesis process typically employs techniques such as:
    • Solid-phase synthesis for constructing peptide-like structures.
    • Solution-phase synthesis for assembling more complex organic molecules.
    • Covalent modification strategies to ensure that the compound can effectively bind to the cysteine residue.
  3. Optimization: Following initial synthesis, compounds undergo optimization to improve their potency and selectivity. This may involve modifying functional groups or exploring different scaffolds that maintain effective binding while enhancing pharmacological properties .
Molecular Structure Analysis

The molecular structure of KRAS G12C inhibitor 46 features a core scaffold that allows it to fit into the allosteric pocket beneath the switch II region of the KRAS protein. Key structural characteristics include:

  • Core Structure: The compound typically incorporates a quinazoline or similar heterocyclic core that facilitates covalent bonding with cysteine.
  • Functional Groups: Various substituents are present to enhance binding affinity and selectivity for the mutant form over wild-type KRAS.

Data from X-ray crystallography or NMR spectroscopy can provide insights into the precise conformation and interactions of the inhibitor with KRAS G12C .

Chemical Reactions Analysis

The primary chemical reaction involving KRAS G12C inhibitor 46 is its covalent binding to the cysteine residue on the KRAS protein. This reaction can be characterized as follows:

  • Mechanism: The thiol group of cysteine reacts with an electrophilic center on the inhibitor, leading to the formation of a stable thioether bond.
  • Kinetics: The reaction kinetics can be analyzed using techniques such as surface plasmon resonance or biolayer interferometry to measure binding rates and affinities.

This irreversible binding mechanism effectively traps KRAS in an inactive state, preventing it from exchanging GDP for GTP and disrupting downstream signaling pathways critical for tumor growth .

Mechanism of Action

The mechanism of action for KRAS G12C inhibitor 46 involves several steps:

  1. Binding: The compound selectively binds to the GDP-bound form of KRAS G12C, exploiting the unique allosteric pocket created by the mutation.
  2. Inhibition: Once bound, it prevents nucleotide exchange, effectively locking KRAS in its inactive state.
  3. Signal Disruption: This inhibition leads to reduced activation of downstream effectors such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K), which are crucial for cancer cell proliferation and survival.

Data from preclinical studies indicate significant reductions in tumor growth rates in models expressing KRAS G12C upon treatment with this inhibitor .

Physical and Chemical Properties Analysis

Key physical and chemical properties of KRAS G12C inhibitor 46 include:

  • Molecular Weight: Typically around 400–500 g/mol.
  • Solubility: Soluble in organic solvents; may require formulation adjustments for aqueous solubility.
  • Stability: Stability profiles are assessed under various pH conditions and temperatures to ensure efficacy during storage and administration.

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to determine purity and stability throughout development .

Applications

KRAS G12C inhibitor 46 has several scientific applications:

  1. Cancer Therapy: Primarily used as a targeted therapy for patients with non-small cell lung cancer harboring KRAS G12C mutations.
  2. Combination Therapies: Research is ongoing into combining this inhibitor with other therapies (e.g., immunotherapies or other targeted agents) to enhance treatment efficacy.
  3. Preclinical Models: Utilized extensively in preclinical studies to understand resistance mechanisms and optimize treatment regimens for better clinical outcomes.

The ongoing development and clinical trials surrounding KRAS G12C inhibitors signify their potential role in reshaping treatment paradigms for cancers driven by this challenging mutation .

Properties

Product Name

KRAS G12C inhibitor 46

IUPAC Name

16,19-difluoro-22-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-3-propan-2-yl-1,4,11,23,26-pentazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12(17),13,15,18,20,22,25-decaen-24-one

Molecular Formula

C32H33F2N7O2

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C32H33F2N7O2/c1-5-25(42)39-14-15-40(19(4)17-39)30-21-16-23(34)28-26-22(33)9-6-10-24(26)35-12-7-8-20-11-13-36-27(18(2)3)29(20)41(31(21)37-28)32(43)38-30/h5-6,9-11,13,16,18-19,35H,1,7-8,12,14-15,17H2,2-4H3/t19-/m0/s1

InChI Key

FFCREROHVMKRFT-IBGZPJMESA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.